molecular formula C10H9FN2O3S B2884833 5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole CAS No. 2411254-62-9

5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole

Cat. No.: B2884833
CAS No.: 2411254-62-9
M. Wt: 256.25
InChI Key: XSLHSRRXOQMHDF-UHFFFAOYSA-N
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Description

5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the fluorosulfonyloxy group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorosulfonyloxybenzene with hydrazine derivatives under controlled conditions to form the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation reactions can produce sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways . This interaction can result in various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorosulfonyloxyphenyl)-1-methylpyrazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(2-fluorosulfonyloxyphenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3S/c1-13-9(6-7-12-13)8-4-2-3-5-10(8)16-17(11,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHSRRXOQMHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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